molecular formula C15H12FNO B5453112 Indole, 2,3-dihydro-1-(2-fluorobenzoyl)-

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)-

Cat. No.: B5453112
M. Wt: 241.26 g/mol
InChI Key: DFZSOACCBKHANP-UHFFFAOYSA-N
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Description

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a 2-fluorobenzoyl group to the indole nucleus enhances its chemical properties, making it a compound of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The 2-fluorobenzoyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- is unique due to the presence of the 2-fluorobenzoyl group, which enhances its chemical stability and biological activity. This modification allows for improved interaction with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZSOACCBKHANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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